molecular formula C7H14N2O3 B12407798 N-Acetylornithine-d2

N-Acetylornithine-d2

Cat. No.: B12407798
M. Wt: 176.21 g/mol
InChI Key: JRLGPAXAGHMNOL-JRHBLRTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylornithine-d2 is a deuterated form of N-Acetylornithine, a non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of arginine and polyamines, which are crucial for various biological processes. The deuterated form, this compound, is often used in research to study metabolic pathways and enzyme mechanisms due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylornithine can be synthesized from L-ornithine and 4-nitrophenyl acetate. The process involves dissolving L-ornithine monohydrochloride in water, adjusting the pH to 11 with sodium hydroxide, and then adding 4-nitrophenyl acetate. The mixture is stirred to produce N-Acetylornithine .

Industrial Production Methods

Industrial production methods for N-Acetylornithine-d2 are not well-documented in the literature. the synthesis typically involves similar steps as the laboratory preparation, with additional purification and quality control measures to ensure the deuterium labeling is consistent and the product is of high purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetylornithine-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves water and an enzyme such as N-Acetylornithine deacetylase.

    Aminotransferase Reactions: Requires pyridoxal phosphate (PLP) as a cofactor.

Major Products Formed

    Hydrolysis: Produces ornithine and acetic acid.

    Aminotransferase Reactions: Produces N-Acetylglutamate-5-semialdehyde.

Mechanism of Action

N-Acetylornithine-d2 exerts its effects primarily through its role in the arginine biosynthesis pathway. It is converted to N-Acetylglutamate-5-semialdehyde by N-Acetylornithine aminotransferase, with pyridoxal phosphate as a cofactor . This conversion is a key step in the production of arginine, which is essential for protein synthesis and other metabolic functions.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglutamate: Another intermediate in the arginine biosynthesis pathway.

    N-Acetylserine: Involved in cysteine biosynthesis.

    N-Acetyl-L-phenylalanine: A derivative of phenylalanine.

Uniqueness

N-Acetylornithine-d2 is unique due to its deuterium labeling, which makes it particularly useful for tracing metabolic pathways and studying enzyme mechanisms. The stable isotope labeling provides a distinct advantage in research applications, allowing for more precise and accurate measurements.

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

176.21 g/mol

IUPAC Name

(2S)-2-acetamido-5-amino-5,5-dideuteriopentanoic acid

InChI

InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1/i4D2

InChI Key

JRLGPAXAGHMNOL-JRHBLRTESA-N

Isomeric SMILES

[2H]C([2H])(CC[C@@H](C(=O)O)NC(=O)C)N

Canonical SMILES

CC(=O)NC(CCCN)C(=O)O

Origin of Product

United States

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